![molecular formula C19H18ClNO3 B12159881 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B12159881.png)

8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

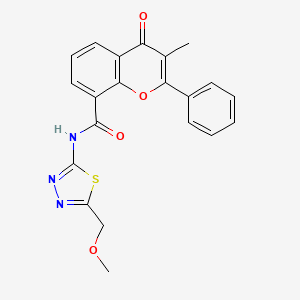

8-{[Benzyl(methyl)amino]methyl}-6-chlor-7-hydroxy-4-methyl-2H-chromen-2-on ist eine synthetische Verbindung, die zur Klasse der Cumarine gehört. Cumarine sind eine Gruppe von natürlich vorkommenden Lactonen, die erstmals 1820 aus Tonkabohnen gewonnen wurden. Diese Verbindungen sind wertvolle sauerstoffhaltige Heterocyclen, die in der Natur weit verbreitet sind und seit dem frühen Alter regelmäßig als pflanzliche Arzneimittel eingesetzt werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-{[Benzyl(methyl)amino]methyl}-6-chlor-7-hydroxy-4-methyl-2H-chromen-2-on beinhaltet typischerweise die Alkylierungsreaktion von 7-Hydroxy-4-methylcumarin mit Benzyl(methyl)amin in Gegenwart einer geeigneten Base wie wasserfreiem Kaliumcarbonat. Die Reaktion wird in einem trockenen Lösungsmittel wie Aceton bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Cumarinderivate beinhalten oft Ansätze der grünen Chemie, wie die Verwendung grüner Lösungsmittel und Katalysatoren. Diese Methoden zielen darauf ab, die Umweltbelastung zu minimieren und gleichzeitig die Ausbeute und Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-{[Benzyl(methyl)amino]methyl}-6-chlor-7-hydroxy-4-methyl-2H-chromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Dihydroderivate umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Hydroxylpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Cumarinderivate.

Wissenschaftliche Forschungsanwendungen

8-{[Benzyl(methyl)amino]methyl}-6-chlor-7-hydroxy-4-methyl-2H-chromen-2-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Cumarinderivate verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle und Antikrebswirkungen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen wie entzündungshemmende und antioxidative Aktivitäten untersucht.

Industrie: Wird bei der Entwicklung von Fluoreszenzfarbstoffen eingesetzt und ist Bestandteil bestimmter Parfüms.

Wirkmechanismus

Der Wirkmechanismus von 8-{[Benzyl(methyl)amino]methyl}-6-chlor-7-hydroxy-4-methyl-2H-chromen-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme hemmen, die Rezeptoraktivität modulieren und in zelluläre Signalwege eingreifen. Diese Wechselwirkungen tragen zu seinen beobachteten biologischen Wirkungen wie antimikrobiellen und Antikrebswirkungen bei .

Wissenschaftliche Forschungsanwendungen

8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Employed in the development of fluorescent dyes and as a component in certain perfumes.

Wirkmechanismus

The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxy-4-methylcumarin: Ein Vorläufer bei der Synthese von 8-{[Benzyl(methyl)amino]methyl}-6-chlor-7-hydroxy-4-methyl-2H-chromen-2-on.

6-Chlor-4-hydroxy-2-methyl-2H-chromen-2-on: Ein weiteres Cumarinderivat mit ähnlichen Strukturmerkmalen.

Einzigartigkeit

8-{[Benzyl(methyl)amino]methyl}-6-chlor-7-hydroxy-4-methyl-2H-chromen-2-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere biologische Aktivitäten und chemische Reaktivität verleiht. Das Vorhandensein der Benzyl(methyl)aminogruppe erhöht sein Potenzial als Therapeutikum und seinen Nutzen in verschiedenen wissenschaftlichen Forschungsanwendungen .

Eigenschaften

Molekularformel |

C19H18ClNO3 |

|---|---|

Molekulargewicht |

343.8 g/mol |

IUPAC-Name |

8-[[benzyl(methyl)amino]methyl]-6-chloro-7-hydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C19H18ClNO3/c1-12-8-17(22)24-19-14(12)9-16(20)18(23)15(19)11-21(2)10-13-6-4-3-5-7-13/h3-9,23H,10-11H2,1-2H3 |

InChI-Schlüssel |

GIUNPICXIIGCAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)

![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)

![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)

![N-(6-methylheptan-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12159836.png)

![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)

![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)

![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)

![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)

![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12159888.png)